molecular formula C6H7NO2 B1267663 5-Aminobenzene-1,3-diol CAS No. 20734-67-2

5-Aminobenzene-1,3-diol

Cat. No.: B1267663
CAS No.: 20734-67-2
M. Wt: 125.13 g/mol
InChI Key: PDCMTKJRBAZZHL-UHFFFAOYSA-N
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Description

Mechanism of Action

Mode of Action

The exact mode of action of 5-Aminobenzene-1,3-diol is not clearly understood. As an aminobenzene derivative, it may interact with biological systems through hydrogen bonding, ionic interactions, or hydrophobic effects. The presence of the amino and hydroxyl groups could potentially allow for interactions with various enzymes or receptors .

Biochemical Pathways

The specific biochemical pathways affected by this compound are not well-documented. Given its structural similarity to aminobenzene and resorcinol, it may potentially influence pathways involving these compounds. More research is needed to confirm this .

Result of Action

The molecular and cellular effects of this compound are not well-documented. Given its structural features, it may potentially influence cellular processes through interactions with proteins or nucleic acids. More research is needed to elucidate these effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by exposure to light, hence it is recommended to be stored in a dark place . More detailed studies are needed to understand these influences .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Aminobenzene-1,3-diol can be synthesized through several methods. One common approach involves the nitration of resorcinol to produce 5-nitroresorcinol, followed by reduction to yield this compound. The nitration process typically uses concentrated nitric acid and sulfuric acid, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as iron and hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 5-Aminobenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Aminobenzene-1,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active molecules and is used in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    4-Aminobenzene-1,3-diol: Similar structure but with the amino group in a different position.

    3,5-Dihydroxyaniline: Another derivative of resorcinol with similar properties.

Uniqueness: 5-Aminobenzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its position of the amino group relative to the hydroxyl groups allows for unique interactions in chemical reactions and biological systems .

Properties

IUPAC Name

5-aminobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCMTKJRBAZZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328489
Record name 5-Aminoresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20734-67-2
Record name 3,5-Dihydroxyaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20734-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aminoresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-aminobenzene-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a 200-mL, 2-necked flask was added 31.5 g (250 mmol) of 1,3,5-trihydroxybenzene. After replaced with argon, 25 mL of 28% ammonia and water were added thereto, and the resulting mixture was stirred in a water bath for 18 hours. Water was removed away in vacuo and 50 mL of isopropanol was added. The obtained mixture was ice-cooled for 2 hours to precipitate a solid and the precipitated solid was obtained by filtration. The solid was washed with isopropanol and then vacuum-dried, whereby a desired product was obtained (Quantity: 11.4 g, 91.3 mmol, Yield: 37%).
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying 5-aminobenzene-1,3-diol during the photodegradation of Acid Black 1?

A1: Identifying this compound as an intermediate product provides valuable insights into the breakdown pathway of Acid Black 1 during the photocatalytic degradation process using ZnO []. This information is crucial for understanding the mechanism of degradation and for assessing the potential environmental impact of the process. The presence of specific intermediates like this compound allows researchers to evaluate the effectiveness of the photocatalytic degradation in breaking down the complex dye molecule into simpler, less harmful compounds.

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